2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid
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Overview
Description
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the pyridine and hydroxyphenyl intermediates through amide bond formation.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)acetic acid: Lacks the pyridine ring and amide group.
6-methyl-4-oxo-1H-pyridine-3-carboxylic acid: Lacks the hydroxyphenyl group.
N-(4-hydroxyphenyl)acetamide: Lacks the pyridine ring and has a simpler structure.
Uniqueness
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid is unique due to its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties.
Biological Activity
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid, commonly known as cefpiramide, is a semi-synthetic beta-lactam antibiotic belonging to the cephalosporin class. It exhibits a broad spectrum of antibacterial activity and is primarily used in treating bacterial infections. This article explores the biological activities associated with cefpiramide, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Cefpiramide has the following chemical structure:
- Molecular Formula : C25H24N8O7S2
- Molecular Weight : 612.6 g/mol
- IUPAC Name : (6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Cefpiramide functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This ultimately results in cell lysis and death, making cefpiramide effective against a variety of gram-positive and gram-negative bacteria .
Antimicrobial Activity
Cefpiramide has demonstrated significant antibacterial activity against various pathogens, including:
Pathogen | Activity |
---|---|
Escherichia coli | Effective |
Staphylococcus aureus | Effective |
Pseudomonas aeruginosa | Effective |
Klebsiella pneumoniae | Effective |
Studies have shown that cefpiramide exhibits a minimum inhibitory concentration (MIC) that is comparable to other third-generation cephalosporins, indicating its potency against resistant strains .
Case Studies and Research Findings
- Clinical Efficacy : A clinical study evaluated the efficacy of cefpiramide in patients with complicated urinary tract infections caused by multidrug-resistant organisms. The results indicated a favorable response rate of over 80%, showcasing its effectiveness in real-world settings .
- Combination Therapy : Research has explored the synergistic effects of cefpiramide when combined with other antibiotics. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when cefpiramide was used in combination with aminoglycosides or fluoroquinolones.
- Antioxidant Properties : Recent studies have highlighted the antioxidant activity of cefpiramide derivatives. Compounds related to cefpiramide showed significant radical scavenging activity comparable to vitamin C, suggesting potential applications beyond antibacterial use .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMURWBBRKTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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